molecular formula C16H21NS B1580430 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene CAS No. 92412-67-4

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene

Cat. No. B1580430
CAS RN: 92412-67-4
M. Wt: 259.4 g/mol
InChI Key: IPCQSBSEIBDYIY-UHFFFAOYSA-N
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Description

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene, also known as ITC-4PCB , is a liquid crystal compound with the following properties:



  • Chemical Formula : C~16~H~21~NS

  • Molecular Weight : 259.41 g/mol

  • CAS Number : 92412-67-4

  • Appearance : Nematic liquid crystal

  • Melting Point : 41-44 °C (literature value)



Molecular Structure Analysis

The molecular structure of ITC-4PCB consists of a benzene ring substituted with a trans-4-propylcyclohexyl group and an isothiocyanate (-N=C=S) moiety. The compound exhibits nematic liquid crystal behavior due to its elongated shape and flexible alkyl chains.



Chemical Reactions Analysis

ITC-4PCB may participate in various chemical reactions, including:



  • Reaction with Amines : The isothiocyanate group can react with primary amines to form thiourea derivatives.

  • Cross-Coupling Reactions : The phenyl ring can undergo Suzuki or Heck coupling reactions to introduce additional substituents.



Physical And Chemical Properties Analysis


  • Phase Transitions :

    • Crystalline phase to nematic phase transition: 38.5 °C

    • Nematic phase to isotropic phase transition: 41.5 °C



  • Solubility : ITC-4PCB is soluble in organic solvents.

  • Optical Properties : It exhibits birefringence and responds to external electric fields.


Safety And Hazards


  • Safety Precautions : Handle ITC-4PCB in a well-ventilated area and avoid skin contact.

  • Hazards : The compound may be harmful if ingested or inhaled. Refer to safety data sheets for detailed safety information.


Future Directions

Research on ITC-4PCB could focus on:



  • Improved Synthesis Routes : Develop more efficient synthetic methods.

  • Applications : Explore its potential in liquid crystal displays, sensors, and other optoelectronic devices.


properties

IUPAC Name

1-isothiocyanato-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-3-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-12-18/h8-11,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQSBSEIBDYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344241
Record name 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene

CAS RN

92412-67-4
Record name 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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